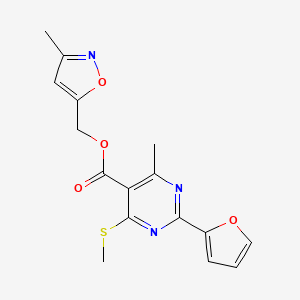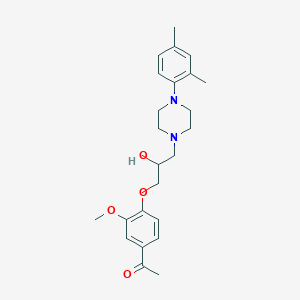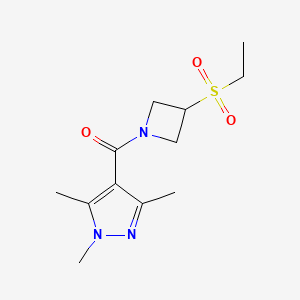
(3-(ethylsulfonyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(ethylsulfonyl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, also known as EAPM, is a novel compound that has attracted significant interest in the scientific community due to its potential therapeutic properties. EAPM is a small molecule that belongs to the class of azetidine compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives, showcasing their significant in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin. This demonstrates the compound's potential in developing new therapeutic agents targeting cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal and Insecticidal Activities
Wang et al. (2015) reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, revealing that some compounds exhibit favorable herbicidal and insecticidal activities. This underscores the versatility of these compounds in agricultural applications, providing a foundation for the development of new herbicides and insecticides (Wang et al., 2015).
Antiproliferative Agents
The chemoenzymatic total synthesis of (+)‐(R)‐Aureothin, a compound with shared pyrone moieties with the subject compound, showcases its potential as an antiproliferative agent. This study by Werneburg and Hertweck (2008) highlights the compound's role in the synthesis of structurally complex natural products and pharmaceuticals, reflecting its importance in drug discovery and development (Werneburg & Hertweck, 2008).
Molecular Docking and Antibacterial Activities
Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. The study utilized DFT and molecular docking analysis to further understand the compounds' interactions with bacterial enzymes, demonstrating the potential of these derivatives in the development of new antibacterial agents (Lynda, 2021).
properties
IUPAC Name |
(3-ethylsulfonylazetidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-5-19(17,18)10-6-15(7-10)12(16)11-8(2)13-14(4)9(11)3/h10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJLQSJEIMOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)
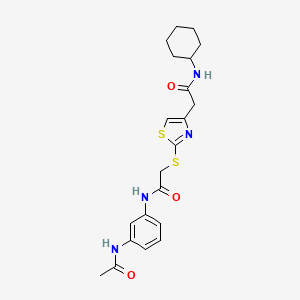

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)
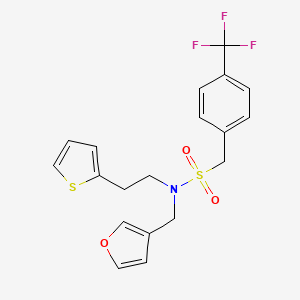

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

